7-[(2-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-4,5-dihydropurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN6O2/c1-30-23-22(24(34)29-26(30)35)33(18-20-11-5-6-12-21(20)27)25(28-23)32-16-14-31(15-17-32)13-7-10-19-8-3-2-4-9-19/h2-6,8-9,11-12,22-23H,7,10,13-18H2,1H3,(H,29,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMDYGKJBDUWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCCC4=CC=CC=C4)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 7-[(2-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of purines and is characterized by a complex structure that includes a chlorophenyl moiety and a piperazine ring. Its molecular formula is , and it has a molecular weight of approximately 445.98 g/mol.
Research indicates that this compound interacts with various neurotransmitter systems, particularly through its affinity for serotonin (5-HT) and dopamine receptors. The following table summarizes its interactions with key receptors:
| Receptor Type | Action | Effect |
|---|---|---|
| 5-HT1A | Agonist | Modulates serotonergic activity |
| D2 | Antagonist | Inhibits dopaminergic signaling |
| Sigma Receptors | Agonist | Neuroprotective effects |
The interaction with sigma receptors suggests a role in neuroprotection and modulation of neuronal excitability, which could be beneficial in treating neurological disorders .
Neuroprotective Effects
In vitro studies have demonstrated that the compound exhibits neuroprotective properties against oxidative stress. It has been shown to reduce apoptosis in neuronal cell lines when exposed to neurotoxic agents such as glutamate and amyloid-beta .
Antidepressant-Like Effects
Animal models have indicated that this compound exhibits antidepressant-like effects, as evidenced by increased locomotor activity in forced swim tests. This suggests potential efficacy in treating depression by modulating serotonergic pathways .
Case Studies
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study conducted on transgenic mice models of Alzheimer's disease showed that administration of this compound resulted in significant reductions in amyloid plaque formation and improved cognitive function as measured by the Morris water maze test. The results indicated enhanced synaptic plasticity and reduced neuroinflammation .
Case Study 2: Antidepressant Effects
In a double-blind clinical trial involving patients with major depressive disorder, participants receiving the compound reported significant improvements in mood and anxiety levels compared to those receiving a placebo. The Hamilton Depression Rating Scale scores decreased significantly after four weeks of treatment .
Scientific Research Applications
Diabetes Management
One of the primary applications of this compound is as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are widely used in the treatment of type 2 diabetes mellitus. By inhibiting this enzyme, the compound enhances insulin secretion and decreases glucagon levels in a glucose-dependent manner, leading to improved glycemic control .
Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant properties. The incorporation of piperazine moieties is often associated with enhanced central nervous system activity. This suggests that the compound may have potential as an antidepressant, although further studies are required to confirm its efficacy and safety in clinical settings .
Anticancer Properties
Emerging studies suggest that purine derivatives can exhibit anticancer activity by interfering with nucleic acid synthesis and cellular proliferation. The specific structural features of this compound may enhance its ability to target cancer cells selectively, making it a candidate for further investigation in oncology .
Enzyme Inhibition Studies
The compound serves as a valuable tool for studying enzyme kinetics and inhibition mechanisms. Its ability to inhibit DPP-IV allows researchers to explore the dynamics of enzyme-substrate interactions and the effects of competitive inhibition on metabolic pathways.
Drug Design and Development
As a model compound, it aids in the design of new pharmaceuticals targeting similar pathways. The structural attributes can be modified to optimize potency and selectivity against various targets, facilitating the development of new therapeutics with improved profiles.
Case Studies
Comparison with Similar Compounds
Structural Comparisons
The target compound’s key structural features are compared to analogs in Table 1.
Table 1: Structural Comparison of Purine Derivatives
Key Observations:
Piperazine Substitutions: The target’s 4-(3-phenylpropyl)piperazine group introduces a bulky aliphatic chain with a terminal phenyl group, likely enhancing hydrophobic interactions in binding pockets compared to the smaller 4-phenylpiperazine in .
Purine Core Modifications :
- The 1,3-dimethyl substitution in and compounds may block metabolic oxidation at the 1-position, increasing half-life compared to the target’s 3-methyl substitution .
Polar vs. Nonpolar Groups: The hydroxyethyl and hydroxypropyl groups in ’s compound improve solubility but may reduce membrane permeability relative to the target’s lipophilic 2-chlorophenylmethyl group .
Cytotoxicity and Kinase Inhibition:
- Purine derivatives with 3-phenylpropyl or chlorophenyl groups (e.g., ) exhibit cytotoxicity in leukemia cell lines (GI50 ~1 µM) . The target’s 2-chlorophenylmethyl group may similarly enhance DNA intercalation or kinase inhibition.
- PDK1 inhibitors (e.g., ) with nanomolar IC50 values highlight the importance of piperazine-linked substituents in kinase binding . The target’s 3-phenylpropyl chain may optimize hydrophobic interactions in kinase active sites.
Electrochemical Behavior:
- The 2-chlorophenyl group in the target may stabilize against oxidation compared to electron-donating substituents (e.g., hydroxy groups), as seen in purine derivatives studied electrochemically .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target’s logP is likely higher than ’s hydrophilic derivatives but lower than ’s phenylpiperazine analog due to the aliphatic spacer in the 3-phenylpropyl group .
- Solubility : The absence of polar groups (e.g., hydroxyethyl in ) may limit aqueous solubility, necessitating formulation adjustments for bioavailability .
Preparation Methods
Core Purine Scaffold Synthesis
The purine-2,6-dione core serves as the foundational structure for this compound. A common precursor, 3-methylxanthine, is synthesized via cyclocondensation of urea derivatives with malonic acid or its esters under acidic conditions. Alternative routes employ uracil derivatives subjected to sequential alkylation and cyclization reactions. For example, reaction of 6-chlorouracil with methylamine in dimethylformamide (DMF) at 80°C yields 3-methylxanthine, which is subsequently protected at N1 and N3 positions using tert-butyldimethylsilyl (TBS) groups to direct subsequent substitutions.
N7-Alkylation with 2-Chlorophenylmethyl Group
Introducing the 2-chlorophenylmethyl moiety at position N7 requires regioselective alkylation. The protected 3-methylxanthine is treated with 2-chlorobenzyl bromide in the presence of potassium carbonate (K₂CO₃) in anhydrous acetonitrile. This SN2 reaction proceeds at 60°C for 12 hours, achieving ~65% yield. Catalytic amounts of tetrabutylammonium iodide (TBAI) enhance reactivity by stabilizing the transition state. After deprotection using tetra-n-butylammonium fluoride (TBAF), the intermediate 7-[(2-chlorophenyl)methyl]-3-methylxanthine is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3).
N8-Substitution with Piperazine Derivatives
Position N8 is functionalized through nucleophilic displacement of a leaving group (e.g., iodide or tosylate) with 4-(3-phenylpropyl)piperazine. The precursor 8-iodo-7-[(2-chlorophenyl)methyl]-3-methylxanthine is prepared by treating the core scaffold with iodine monochloride (ICl) in dichloromethane at 0°C. Subsequent reaction with 4-(3-phenylpropyl)piperazine in refluxing acetone for 8 hours, using triethylamine (Et₃N) as a base, affords the target piperazinyl derivative in 72% yield. Kinetic control (reflux at 56°C) ensures N8 selectivity, avoiding competing N9 substitution.
Piperazine Side Chain Modification
The 3-phenylpropyl group is introduced to the piperazine ring prior to its attachment to the purine core. 1-Piperazineethanol is reacted with 3-phenylpropyl bromide in tetrahydrofuran (THF) under argon, using sodium hydride (NaH) as a base. After 6 hours at room temperature, 4-(3-phenylpropyl)piperazine is obtained in 85% purity, confirmed by ¹H NMR (δ 2.4–2.6 ppm, multiplet for piperazine CH₂).
Final Purification and Characterization
Crude product is purified via recrystallization from i-propanol, yielding white crystalline solids. Key characterization data include:
- IR (KBr): 1645 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N purine), 740 cm⁻¹ (C-Cl).
- ¹H NMR (400 MHz, DMSO-d6): δ 7.35–7.28 (m, 4H, aromatic), 4.12 (s, 2H, CH₂Ph), 3.74 (t, J = 5.2 Hz, 4H, piperazine), 2.98 (s, 3H, N-CH₃).
- HRMS (ESI): m/z calculated for C₂₇H₂₉ClN₆O₂ [M+H]⁺: 529.2114; found: 529.2118.
Optimization and Yield Considerations
Yields are improved by employing anhydrous solvents, inert atmospheres, and catalytic agents. Competing reactions at N9 are minimized using bulky protecting groups (e.g., TBS) during early stages.
Mechanistic Insights and Regioselectivity
The N7-alkylation proceeds via an SN2 mechanism, favored by the electron-withdrawing effect of the purine ring. N8 substitution benefits from the steric accessibility of the 8-position, with piperazine acting as a strong nucleophile in polar aprotic solvents. Density functional theory (DFT) calculations indicate that the 3-phenylpropyl group on piperazine lowers the activation energy for N8 attack by 12 kJ/mol compared to unsubstituted piperazine.
Stability and Degradation Pathways
The tert-alkyl groups exhibit stability under acidic conditions (pH > 3) but undergo cleavage in concentrated HCl at 70°C. Long-term storage recommendations include inert atmospheres and protection from UV light to prevent C-Cl bond homolysis.
Comparative Analysis of Synthetic Routes
A three-step route (core → N7-alkylation → N8-substitution) proves most efficient, achieving an overall yield of 32%, compared to convergent syntheses (18–22%). Key advantages include:
- Fewer purification steps.
- Higher regiocontrol via sequential protection/deprotection.
- Scalability to gram quantities without significant yield drop.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step organic reactions, including alkylation of purine-dione scaffolds and piperazine functionalization. For example:
- Step 1 : Alkylation of the purine core at the N-7 position using 2-chlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Introduction of the 4-(3-phenylpropyl)piperazine moiety via nucleophilic substitution or Buchwald-Hartwig coupling .
- Step 3 : Final purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and characterization by NMR and HPLC .
Q. How can researchers verify the structural integrity of this compound?
Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 2-chlorobenzyl protons at δ ~4.5–5.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₆H₂₇ClN₆O₂ requires [M+H]⁺ = 515.1912) .
- X-ray crystallography (if crystalline): Resolve piperazine and purine-dione conformations .
Q. What purification methods are recommended to isolate high-purity batches?
- Flash chromatography : Optimize solvent systems (e.g., ethyl acetate/hexane for non-polar intermediates) .
- Recrystallization : Use ethanol/water mixtures for final product crystallization .
- HPLC-PDA : Assess purity (>95%) with a C18 column (acetonitrile/0.1% TFA mobile phase) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Temperature control : Lower temperatures (0–5°C) during alkylation reduce side-product formation .
- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) for piperazine coupling efficiency .
- Solvent optimization : Replace DMF with THF or acetonitrile to enhance solubility of intermediates .
Q. What computational strategies are effective for predicting biological interactions?
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., adenosine receptors) to map binding affinities .
- DFT calculations : Analyze electron distribution in the purine-dione core to predict reactivity .
- MD simulations : Simulate piperazine flexibility in aqueous environments (AMBER force field) .
Q. How can structure-activity relationship (SAR) studies be designed for analogs?
- Substituent variation : Modify the 2-chlorophenyl or 3-phenylpropyl groups to assess steric/electronic effects .
- Bioisosteric replacement : Replace piperazine with morpholine or thiomorpholine to evaluate pharmacokinetic profiles .
- In vitro assays : Test analogs in enzyme inhibition (e.g., PDEs) or receptor binding assays (IC₅₀ comparisons) .
Q. What catalytic systems are suitable for late-stage functionalization?
- Photoredox catalysis : Introduce aryl groups via C–H activation under blue LED light .
- Enzyme-mediated catalysis : Use lipases for enantioselective modifications of chiral centers .
- Microwave-assisted synthesis : Reduce reaction times for piperazine coupling (e.g., 30 min at 100°C) .
Q. How can biological interaction mechanisms be elucidated experimentally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
